molecular formula C15H21NO4 B2412095 N-cyclopentyl-3,4,5-trimethoxybenzamide CAS No. 154235-00-4

N-cyclopentyl-3,4,5-trimethoxybenzamide

Cat. No.: B2412095
CAS No.: 154235-00-4
M. Wt: 279.336
InChI Key: PCZKNUOZWYDPLO-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3,4,5-trimethoxybenzamide is a chemical compound of significant interest in research and development, particularly within medicinal chemistry and chemical biology. This synthetic small molecule belongs to the class of N-substituted benzamides, a group known for its diverse biological activities and utility as a key synthetic intermediate . The compound features a 3,4,5-trimethoxybenzamide scaffold, a common pharmacophore in various bioactive molecules, coupled with a cyclopentyl substituent on the amide nitrogen, which can influence its steric and electronic properties. The core 3,4,5-trimethoxybenzamide structure is a well-established motif in scientific research. Derivatives of this structure have been investigated for potential applications as antiarrhythmics and have been studied for their role in processes like the inhibition of certain enzymes . The three methoxy groups on the aromatic ring contribute to the molecule's overall hydrophobicity, influencing its solubility profile; it is expected to have limited solubility in water but better solubility in organic solvents such as ethanol, methanol, and dichloromethane . Researchers value this compound for exploring structure-activity relationships (SAR) and developing new synthetic pathways for more complex molecules. This product is provided for research purposes only. It is strictly for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle the material with appropriate personal protective equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclopentyl-3,4,5-trimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-18-12-8-10(9-13(19-2)14(12)20-3)15(17)16-11-6-4-5-7-11/h8-9,11H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZKNUOZWYDPLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154235-00-4
Record name N-CYCLOPENTYL-3,4,5-TRIMETHOXYBENZAMIDE
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Advanced Structural Characterization and Conformational Analysis of N Cyclopentyl 3,4,5 Trimethoxybenzamide and Analogues

X-ray Crystallography for Solid-State Structure Elucidation of Related Benzamide (B126) Derivatives

X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of molecules in the solid state. While a specific crystal structure for N-cyclopentyl-3,4,5-trimethoxybenzamide is not publicly available, extensive studies on related N-substituted benzamide derivatives provide a robust framework for understanding its likely solid-state conformation and intermolecular interactions. mdpi.comresearchgate.net

Studies on various benzamide derivatives reveal that the conformation is largely defined by the torsion angle (ψ) between the plane of the phenyl ring and the amide group (-CONH-). acs.org For benzamide itself, this angle is typically between 23–38°. acs.org In N-substituted derivatives, this angle can vary. For example, in some structures, the dihedral angle between the benzene (B151609) mean plane and a plane formed by the amide linkage is significant, indicating a non-coplanar arrangement. nih.gov

The crystal packing of benzamide derivatives is often dominated by intermolecular hydrogen bonds. In primary and secondary amides, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor. This frequently leads to the formation of dimeric or catemeric (chain-like) structures. acs.org For instance, crystal structures of some benzamides show the formation of hydrogen-bonded tapes or parquet-like motifs. acs.org In the case of this compound, the N-H proton would be expected to form a hydrogen bond with the carbonyl oxygen of an adjacent molecule, leading to predictable packing arrangements.

The table below summarizes typical crystallographic data observed in related benzamide structures, which can be used to infer the geometry of this compound. nih.govresearchgate.net

ParameterTypical Value RangeDescription
C=O Bond Length1.22 - 1.25 ÅThe length of the carbonyl double bond in the amide group.
C-N Bond Length1.32 - 1.35 ÅThe length of the amide bond, which has partial double-bond character.
Phenyl-C(O) Bond Length1.48 - 1.51 ÅThe single bond connecting the aromatic ring to the carbonyl carbon.
O=C-N Bond Angle121° - 124°The bond angle within the amide plane.
Phenyl/Amide Torsion Angle (ψ)20° - 60°The twist between the aromatic ring and the amide functional group.

Solution-State Conformation Analysis via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in solution. The conformational flexibility of this compound, particularly rotation around the amide C-N bond and the C(O)-phenyl bond, can be characterized using ¹H and ¹³C NMR techniques.

A key feature in the NMR spectra of many N-substituted amides is the presence of conformational isomers, or rotamers, due to the high barrier to rotation around the partial double bond of the C-N amide linkage. mdpi.com This can lead to the duplication of NMR signals for protons and carbons near the amide bond. mdpi.com Variable temperature NMR studies can be employed to study this dynamic process. At low temperatures, the rotation is slow on the NMR timescale, and distinct signals for each conformer may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden and eventually coalesce into a single time-averaged signal. researchgate.net

For this compound, the ¹H NMR spectrum would exhibit characteristic signals. The aromatic protons on the trimethoxy-substituted ring would typically appear as a singlet due to their chemical equivalence. The methoxy (B1213986) groups would also produce sharp singlets. The protons on the cyclopentyl ring and the N-H proton would show more complex splitting patterns, with their chemical shifts and coupling constants being sensitive to the molecule's conformation. mdpi.com

The analysis of vicinal coupling constants (³JHH) can provide valuable information about dihedral angles, helping to define the preferred orientation of the cyclopentyl group relative to the rest of the molecule. researchgate.netresearchgate.net Advanced techniques like Nuclear Overhauser Effect (NOE) spectroscopy could further elucidate spatial proximities between different protons, confirming the dominant solution-state conformation. nih.govnih.gov

Vibrational Spectroscopy (Infrared, Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound's functional groups. mdpi.com The spectra of this compound are expected to show characteristic bands that confirm its structure.

The most prominent bands in the IR spectrum of a secondary benzamide are the Amide A, Amide I, and Amide II bands.

Amide A (N-H Stretch): A strong, sharp band typically appears in the region of 3300-3500 cm⁻¹. Its position can be influenced by hydrogen bonding; stronger bonding shifts the peak to lower wavenumbers. researchgate.net

Amide I (C=O Stretch): This is usually the most intense absorption in the IR spectrum of amides, occurring in the 1630-1680 cm⁻¹ range. researchgate.net This band is primarily due to the C=O stretching vibration and is highly sensitive to the molecular environment and conformation. researchgate.nets-a-s.org

Amide II: This band, found between 1510-1570 cm⁻¹, arises from a combination of N-H in-plane bending and C-N stretching vibrations.

Other significant vibrational modes for this compound include:

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹. mdpi.com

Aliphatic C-H Stretch: Strong bands from the cyclopentyl and methoxy groups in the 2850-3000 cm⁻¹ region. mdpi.com

Aromatic C=C Stretch: Medium intensity bands in the 1400-1600 cm⁻¹ region. mdpi.com

C-O Stretch: Strong bands from the methoxy groups are expected around 1000-1300 cm⁻¹. researchgate.net

The table below summarizes the expected key vibrational frequencies. researchgate.netjst.go.jpias.ac.in

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Typical Intensity
N-H Stretch (Amide A)Amide N-H3300 - 3500Strong, Sharp
Aromatic C-H StretchAr-H3000 - 3100Medium to Weak
Aliphatic C-H Stretch-CH₂, -CH₃2850 - 3000Strong
C=O Stretch (Amide I)Amide C=O1630 - 1680Very Strong
N-H Bend / C-N Stretch (Amide II)Amide N-H, C-N1510 - 1570Strong
Aromatic C=C StretchAromatic Ring1400 - 1600Medium
C-O StretchAr-OCH₃1000 - 1300Strong

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential technique for confirming the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For this compound (formula: C₁₅H₂₁NO₄), the exact mass of the molecular ion [M]⁺ or protonated molecule [M+H]⁺ can be calculated and compared with the experimentally determined value to confirm its identity.

Calculated Exact Mass of C₁₅H₂₁NO₄: 279.1471 g/mol

In addition to precise mass determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. libretexts.org A common and dominant fragmentation pathway for aromatic amides upon ionization is the cleavage of the amide (N-CO) bond. nih.govrsc.org This α-cleavage results in the formation of a highly stable, resonance-stabilized acylium cation. nih.gov

For this compound, the primary fragmentation would involve the loss of the cyclopentylamine radical to produce the 3,4,5-trimethoxybenzoyl acylium ion. Other potential fragmentations could involve cleavages within the cyclopentyl ring or loss of methyl groups from the methoxy substituents.

The table below outlines the expected major fragments in the mass spectrum.

Fragment IonFormulaCalculated m/zDescription
[M]⁺[C₁₅H₂₁NO₄]⁺279.1471Molecular Ion
[M+H]⁺[C₁₅H₂₂NO₄]⁺280.1543Protonated Molecule
[M - C₅H₁₀N]⁺[C₁₀H₁₁O₄]⁺195.06523,4,5-Trimethoxybenzoyl acylium ion (Base Peak)
[C₁₀H₁₁O₄ - CO]⁺[C₉H₁₁O₃]⁺167.0703Loss of carbon monoxide from the acylium ion
[C₇H₇O]⁺[C₇H₇O]⁺107.0497Further fragmentation, possibly a tropylium-like ion
[C₅H₁₀N]⁺[C₅H₁₀N]⁺84.0808Cyclopentylaminyl cation

This fragmentation pattern provides clear structural evidence, with the base peak at m/z 195.0652 being highly characteristic of the 3,4,5-trimethoxybenzoyl moiety. acs.org

Preclinical Biological Investigations and Pharmacological Profile Elucidation of N Cyclopentyl 3,4,5 Trimethoxybenzamide and Analogues

Modulation of Enzymatic Activities

The trimethoxybenzamide scaffold is a versatile pharmacophore that has been shown to interact with a variety of enzymes, leading to the modulation of their activities. These interactions are foundational to the pharmacological effects observed in preclinical studies.

Phosphodiesterase (PDE) Inhibition, including Trypanosoma brucei Phosphodiesterases B1 and B2 (TbrPDEB1, TbrPDEB2)

Cyclic nucleotide phosphodiesterases (PDEs) are crucial enzymes that regulate intracellular signaling pathways by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.gov Their inhibition has been a target for therapeutic intervention in various diseases. nih.gov Benzamide (B126) derivatives, structurally related to N-cyclopentyl-3,4,5-trimethoxybenzamide, have been identified as potent and selective inhibitors of PDE type IV (PDE4). For instance, compounds designed from the PDE4 inhibitor rolipram, which feature a 3-(cyclopentyloxy)-4-methoxybenzamide (B136354) core, have demonstrated high potency. nih.gov One such analogue, 3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, showed exceptional activity in inhibiting PDE4 from pig aorta and superoxide (B77818) generation from guinea pig eosinophils. nih.gov

The potential of targeting PDEs extends to parasitic diseases like Human African Trypanosomiasis (HAT), caused by Trypanosoma brucei. This parasite possesses its own set of PDEs, with TbrPDEB1 and TbrPDEB2 being essential for its survival. nih.gov Knockdown of both enzymes leads to defective cell division and parasite death. nih.gov Research has explored repurposing known human PDE inhibitors against these parasitic enzymes. The human PDE4 inhibitor piclamilast (B1677781) and its analogues have shown modest inhibition of TbrPDEB1 and TbrPDEB2 and were effective in killing the bloodstream form of T. brucei brucei. nih.gov This suggests that the trimethoxybenzamide scaffold could serve as a starting point for developing more selective trypanocidal agents. nih.gov Structural studies have identified a unique, parasite-specific cavity known as the P-pocket in TbrPDEB1, which can be exploited for the design of selective inhibitors. nih.govresearchgate.net This has led to the development of 4a,5,8,8a-tetrahydrophthalazinones as the first selective TbrPDEB1 inhibitor series, with compounds like NPD-008 and NPD-039 showing potent inhibition of the enzyme and antitrypanosomal effects. nih.gov

Compound/AnalogueTarget Enzyme(s)Key Findings
3-(Cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamidePDE IVPotent and selective inhibitor; potential therapeutic for asthma. nih.gov
Piclamilast and analoguesTbrPDEB1, TbrPDEB2Modest inhibition of trypanosomal PDEs; killed T. brucei brucei. nih.gov
NPD-008 and NPD-039TbrPDEB1Potent and selective inhibitors with antitrypanosomal activity. nih.gov

Other Enzyme Target Engagements by Trimethoxybenzamide Scaffolds

Beyond phosphodiesterases, the trimethoxybenzamide scaffold has been investigated for its potential to inhibit other enzymes implicated in different pathologies. In the context of neurodegenerative diseases such as Alzheimer's disease, compounds featuring this chemical moiety have been designed as multi-target agents. Specifically, they have been evaluated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in the pathogenesis of Alzheimer's. nih.gov For example, N,N′-(1,4-phenylene)bis(3-methoxybenzamide) was found to be a potent inhibitor of both AChE and BACE1. nih.gov This demonstrates the capacity of the benzamide structure to serve as a template for developing inhibitors against various enzymatic targets. nih.gov

Cellular Pathway Interventions

The biological effects of this compound and its analogues are not limited to direct enzyme inhibition. These compounds also interfere with fundamental cellular processes, including microtubule dynamics, drug resistance mechanisms, and cell cycle progression.

Inhibition of Tubulin Polymerization and Microtubule Dynamics in Cancer Cell Lines

Microtubules are dynamic cytoskeletal polymers essential for cell division, making them a key target for anticancer drugs. mdpi.commdpi.com The 3,4,5-trimethoxyphenyl group, a core feature of this compound, is a well-established pharmacophore found in many tubulin polymerization inhibitors, such as combretastatin (B1194345) A-4. mdpi.comnih.gov This moiety is known to bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics and leading to mitotic arrest and cell death. nih.govmdpi.comnih.gov

Numerous studies have synthesized and evaluated analogues incorporating the 3,4,5-trimethoxybenzoyl group for their antiproliferative and tubulin-destabilizing activities. mdpi.comnih.gov For example, a series of 1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles showed potent antiproliferative activities against various cancer cell lines, with some compounds strongly inhibiting tubulin assembly at sub-micromolar concentrations. nih.gov Similarly, novel N-benzylbenzamide derivatives containing the trimethoxybenzoyl moiety exhibited significant antiproliferative activities in the nanomolar range by binding to the colchicine site. nih.gov The orientation of the 3,4,5-trimethoxybenzoyl ring within the binding site is crucial for its inhibitory activity. mdpi.com

Compound ClassKey FeaturesBiological Effect
1-(3',4',5'-trimethoxybenzoyl)-5-amino-1,2,4-triazoles3,4,5-trimethoxybenzoyl groupPotent antiproliferative activity; strong inhibition of tubulin assembly. nih.gov
N-benzylbenzamide derivatives3,4,5-trimethoxybenzoyl moietyNanomolar antiproliferative activity; binding to colchicine site. nih.gov
Phenstatin-based chalcones3,4,5-trimethoxybenzoyl groupInhibition of tubulin polymerization and cancer cell growth. mdpi.com

Modulation of Multidrug Resistance Proteins, e.g., P-glycoprotein (P-gp) ATPase Activity

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.gov P-gp is an ATP-dependent efflux pump that transports a wide range of anticancer drugs out of the cell, reducing their intracellular concentration and efficacy. researchgate.net The transport function of P-gp is fueled by ATP hydrolysis, and its ATPase activity is often stimulated by the compounds it transports. nih.govresearchgate.net

Compounds that interact with P-gp can modulate its ATPase activity, either stimulating or inhibiting it. researchgate.net Understanding these interactions is crucial for developing agents that can overcome MDR. While direct studies on this compound's effect on P-gp ATPase activity are not specified in the provided context, many microtubule-targeting agents are known substrates or inhibitors of P-gp. Some novel tubulin inhibitors have been shown to be effective against MDR cancer cell lines, suggesting they may bypass or inhibit P-gp. nih.govnih.gov The ability of a compound to circumvent P-gp-mediated resistance is a significant advantage for a potential anticancer agent. nih.gov

Impact on Cell Cycle Progression in Preclinical Models

By disrupting microtubule dynamics, compounds containing the trimethoxybenzamide scaffold can interfere with the formation of the mitotic spindle, leading to an arrest of the cell cycle, typically at the G2/M phase. mdpi.comlookchem.com This G2/M arrest is a hallmark of microtubule-targeting agents and ultimately triggers apoptosis in cancer cells. For instance, a novel 2,7-diaryl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine derivative was shown to dose-dependently arrest HeLa cells in the G2/M phase. lookchem.com

However, the impact on the cell cycle is not limited to the G2/M phase. Other trimethoxy-substituted compounds have shown different effects. For example, 8-(N,N-Diethylamino)octyl-3,4,5-trimethoxybenzoate (TMB-8) was found to block cell cycle progression in mid- or late-G1 phase in arterial smooth muscle cells. nih.gov Another study on a cyclopentyl-containing compound targeting cyclin-dependent kinases (CDKs) and histone deacetylase (HDAC) found that it could induce G2/M arrest at high concentrations and G0/G1 arrest at lower concentrations. nih.gov This indicates that the specific chemical structure and cellular targets of a compound determine its precise effect on cell cycle progression. nih.govnih.gov

Based on a comprehensive search of available scientific literature, there is currently no specific published research data available for the compound This compound corresponding to the detailed preclinical and pharmacological profile requested in the provided outline.

The requested sections and subsections are:

In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) Relevant to Biological Activity Assessment

While studies exist for structurally related compounds containing the 3,4,5-trimethoxybenzoyl moiety, which have shown various biological activities, this information falls outside the strict scope of this article, which is focused solely on this compound.

Therefore, it is not possible to provide a scientifically accurate and informative article that adheres to the specified outline due to the absence of dedicated research on this particular compound in the public domain.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N Cyclopentyl 3,4,5 Trimethoxybenzamide Analogues

Impact of N-Substituent Variations on Biological Activity and Selectivity (e.g., Cyclopentyl, Cyclohexyl, Other Alkyl/Aryl Groups)

The N-substituent of the benzamide (B126) scaffold plays a pivotal role in modulating the pharmacological profile of the molecule. Variations in this position can significantly influence potency, selectivity, and pharmacokinetic properties. Studies on related benzamide series have demonstrated that the nature of the group attached to the amide nitrogen is a key determinant of biological activity.

Research into various benzamide analogues has shown that cycloalkyl groups, such as cyclopentyl and cyclohexyl, can confer potent activity. For instance, in some series of benzamide derivatives, a cyclohexyl substituent has been found to result in more active compounds compared to those with phenyl or substituted phenyl groups. tandfonline.com This suggests that the size, shape, and lipophilicity of the cycloalkane ring are important for optimal interaction with the target protein. The preference for a cyclohexyl group over an aryl group in certain contexts indicates that a non-planar, saturated ring may be more favorable for fitting into the binding pocket than a flat, aromatic system.

The substitution pattern on the N-alkyl or N-aryl ring also affects activity. In series of N-[4-(alkyl)cyclohexyl]-substituted benzamides, variations in the alkyl group (e.g., tert-butyl vs. ethyl) led to differences in anti-inflammatory and analgesic potencies. This highlights that even subtle changes to the N-substituent can fine-tune the pharmacological effects. The general trend suggests that the N-substituent region interacts with a specific hydrophobic pocket in the target receptor, where the size and conformation of the substituent dictate the strength of the binding interaction.

The table below summarizes the general impact of different N-substituents on the biological activity of benzamide analogues based on findings from related compound series.

N-Substituent GroupGeneral Impact on Biological ActivityRationale for Activity Change
Cyclopentyl Often confers a balance of potency and favorable pharmacokinetic properties.The 5-membered ring provides a specific conformational profile and lipophilicity that can be optimal for certain receptor binding pockets.
Cyclohexyl Frequently leads to highly active compounds, sometimes more potent than aryl analogues. tandfonline.comThe larger, flexible 6-membered ring can occupy hydrophobic space within the binding site effectively.
Aryl (e.g., Phenyl) Activity is variable and often lower than cycloalkyl analogues in some series. tandfonline.comThe planar nature of the aryl ring may not be ideal for the topology of the binding site compared to the 3D structure of cycloalkanes.
Substituted Alkyl Allows for fine-tuning of potency and selectivity. Substitutions can alter lipophilicity, steric bulk, and potential for hydrogen bonding, thereby modifying the interaction with the target.

Role of the 3,4,5-Trimethoxy Phenyl Moiety in Target Binding and Pharmacophore Definition

The 3,4,5-trimethoxyphenyl (TMP) moiety is a well-established pharmacophore in a wide range of biologically active molecules, including tubulin polymerization inhibitors and acetylcholinesterase inhibitors. nih.govnih.gov This structural feature is critical for the biological activity of N-cyclopentyl-3,4,5-trimethoxybenzamide and its analogues, serving as a primary recognition element for target binding.

In the context of anticancer agents that target tubulin, the TMP group is considered an essential tubulin-binding moiety. nih.gov It is known to interact with the colchicine (B1669291) binding site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis. nih.govnih.gov The three methoxy (B1213986) groups are positioned to form crucial hydrogen bonds and van der Waals interactions within the binding pocket, anchoring the molecule to the target protein. The specific 3,4,5-substitution pattern appears to be optimal for orienting these groups for effective binding.

Similarly, in studies of derivatives designed as memory enhancers, the 3,4,5-trimethoxybenzamide core was integral to their acetylcholinesterase (AChE) inhibiting activity. nih.gov In silico modeling has shown that this moiety can establish hydrophobic interactions with key residues in both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. nih.gov This dual-site interaction is a hallmark of effective AChE inhibitors.

The TMP moiety is therefore a classic example of a "privileged scaffold" in medicinal chemistry—a molecular framework that is capable of binding to multiple, distinct biological targets. Its prevalence in potent compounds like combretastatin (B1194345) A-4 and trimethobenzamide underscores its importance as a key pharmacophoric feature for achieving high-affinity binding. nih.govnih.gov

Influence of Linker Region Modifications on Pharmacological Efficacy and Potency

The amide bond in this compound acts as a linker, connecting the N-cyclopentyl substituent and the 3,4,5-trimethoxyphenyl moiety. The nature, length, and rigidity of this linker region are critical for correctly positioning the key binding groups (pharmacophores) for optimal interaction with the biological target. Modifications in this region can profoundly impact pharmacological efficacy and potency.

In a series of benzoxazole-benzamide conjugates, a 2-thioacetamido linker was used to connect two aryl moieties, which was reported to contribute to their antitumor activity. tandfonline.com The introduction of different atoms (e.g., sulfur, oxygen) or functional groups (e.g., esters, ethers) in place of the simple amide bond can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the entire molecule. For example, replacing an amide with a more stable linkage could prolong the compound's half-life, while introducing a cleavable linker could be a strategy for designing prodrugs. researchgate.net The stability of the linker itself is paramount; premature cleavage or metabolism can lead to inactive compounds and loss of efficacy. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzamide Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. For benzamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful tools for understanding the structural requirements for activity and for designing new, more potent analogues. nih.govmdpi.com

These models generate 3D contour maps that visualize the regions around the aligned molecules where specific physicochemical properties are predicted to enhance or diminish biological activity. researchgate.net

Steric Fields: Green contours indicate regions where bulky substituents are favorable for activity, while yellow contours show where they are unfavorable.

Electrostatic Fields: Blue contours highlight areas where positive charges increase activity, and red contours show where negative charges are preferred.

Hydrophobic Fields: Other maps can indicate favorable or unfavorable regions for hydrophobic groups.

By analyzing these maps, chemists can rationally design new derivatives. For example, if a green contour appears near a specific position on the N-cyclopentyl ring, it would suggest that adding a larger substituent at that position could increase potency. nih.gov QSAR studies performed on various classes of compounds have successfully guided the design of novel ligands with improved affinity and selectivity. nih.gov The development of robust and predictive QSAR models (often indicated by high q² and r² values) is essential for this process. mdpi.com For the this compound series, a QSAR study could elucidate the precise steric, electronic, and hydrophobic requirements for optimal interaction with its biological target, thereby accelerating the discovery of next-generation compounds with enhanced therapeutic profiles.

Computational and Theoretical Chemistry Approaches in Understanding N Cyclopentyl 3,4,5 Trimethoxybenzamide

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this typically involves docking a small molecule ligand, such as a benzamide (B126) derivative, into the binding site of a target protein.

While no specific docking studies for N-cyclopentyl-3,4,5-trimethoxybenzamide have been reported, research on other benzamide derivatives has successfully utilized this method to predict binding affinities and interaction patterns. For instance, docking studies on benzamide derivatives targeting enzymes like Rho-associated kinase-1 (ROCK1) have provided crucial information on their inhibitory potential. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Hypothetical Docking Parameters for this compound:

ParameterDescriptionExample Value/Software
Target Protein A protein of interest with a known 3D structure (e.g., from PDB).Rho-associated kinase-1 (ROCK1)
Docking Software Program used to perform the docking calculations.AutoDock Vina, Glide, GOLD
Scoring Function A mathematical function used to estimate the binding affinity.Vina Score, GlideScore, GoldScore
Binding Site Definition The region of the protein where the ligand is expected to bind.Defined by co-crystallized ligand or active site prediction algorithms.
Predicted Binding Affinity The calculated energy of binding (e.g., in kcal/mol).-8.5 kcal/mol (hypothetical)

Molecular Dynamics Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a ligand and its target protein over time. This method can be used to assess the stability of a docked pose, understand the flexibility of the binding pocket, and calculate binding free energies.

For a molecule with a flexible cyclopentyl group and three methoxy (B1213986) groups like this compound, MD simulations would be invaluable for exploring its conformational landscape. Studies on compounds with similar trimethoxyphenyl fragments have used MD to understand how these groups orient themselves within a binding site to maximize favorable interactions.

Key Insights from Hypothetical MD Simulations:

Simulation AspectInformation Gained
Ligand Root-Mean-Square Deviation (RMSD) Stability of the ligand's position in the binding site over time.
Protein Root-Mean-Square Fluctuation (RMSF) Flexibility of different regions of the protein upon ligand binding.
Hydrogen Bond Analysis Persistence of specific hydrogen bonds throughout the simulation.
Binding Free Energy Calculations (e.g., MM/PBSA) A more accurate estimation of the binding affinity, considering solvation effects.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. These methods can provide detailed information about a molecule's geometry, charge distribution, orbital energies, and reactivity.

For this compound, quantum chemical calculations could be employed to:

Determine the most stable conformation of the molecule in the gas phase or in solution.

Calculate the distribution of partial charges on each atom, which is crucial for understanding intermolecular interactions.

Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) to predict regions of reactivity.

Simulate spectroscopic properties, such as NMR and IR spectra, to aid in experimental characterization.

Example of Calculated Properties:

PropertyMethodHypothetical Result
Optimized Geometry Density Functional Theory (DFT) with B3LYP/6-31G*Bond lengths, bond angles, dihedral angles
Mulliken Atomic Charges DFTPartial positive charge on amide proton, negative on carbonyl oxygen
HOMO-LUMO Energy Gap DFT4.5 eV (hypothetical)
Dipole Moment DFT3.2 Debye (hypothetical)

Cheminformatics and Virtual Screening for Novel Benzamide Analogues

Cheminformatics involves the use of computational methods to analyze large datasets of chemical compounds. Virtual screening is a key application of cheminformatics, where large libraries of molecules are computationally evaluated for their potential to bind to a specific biological target.

Starting with the structure of this compound as a template, cheminformatics and virtual screening could be used to identify novel analogues with potentially improved properties. This process often involves:

Library Preparation: Assembling a large database of virtual compounds.

Filtering: Applying filters based on physicochemical properties (e.g., Lipinski's rule of five) to remove undesirable molecules.

Similarity Searching: Identifying molecules in the library that are structurally similar to the lead compound.

Pharmacophore Modeling: Creating a 3D model of the essential features required for biological activity and using it to screen the library.

Docking-based Screening: Docking all the compounds in the library into the target protein and ranking them based on their predicted binding affinity.

This approach has been successfully used in the discovery of numerous benzamide-based inhibitors for various targets.

Future Directions and Emerging Research Avenues for N Cyclopentyl 3,4,5 Trimethoxybenzamide

Development of Advanced In Vitro and In Vivo Models for Efficacy and Mechanism Studies

To thoroughly characterize the biological activity of N-cyclopentyl-3,4,5-trimethoxybenzamide, it is imperative to move beyond traditional two-dimensional (2D) cell cultures and simplistic animal models. The development and application of more physiologically relevant systems will be crucial for obtaining predictive data on both efficacy and mechanism of action.

Future in vitro studies would benefit from the use of three-dimensional (3D) cell culture models, such as spheroids and organoids. visikol.comnih.gov These models more accurately mimic the complex cell-cell and cell-matrix interactions of native human tissues. nih.govnih.gov For instance, if investigating potential anticancer effects, patient-derived tumor organoids could offer insights into patient-specific responses. Furthermore, microfluidic "organ-on-a-chip" platforms could be employed to simulate the dynamic microenvironment of human organs, allowing for the study of the compound's effects on complex biological barriers and multi-organ interactions. nih.govresearchgate.net

A tiered approach to in vivo modeling would also be a strategic direction. Initial high-throughput screening could be conducted in non-mammalian models like zebrafish, which offer rapid evaluation of developmental toxicity and preliminary efficacy. criver.com Subsequently, well-designed studies in rodent models would be essential for detailed pharmacokinetic and pharmacodynamic assessments. researchgate.netdrugdiscoverytoday.com The choice of the specific in vivo model would be guided by the therapeutic area of interest, ensuring that the model appropriately replicates the human disease state. researchgate.net

Table 1: Proposed Tiered Modeling Approach

Model Type Specific Example Research Question
Advanced In Vitro Patient-Derived Cancer Organoids Efficacy and resistance profiling
Lung-on-a-chip Permeability and metabolism
Non-mammalian In Vivo Zebrafish Embryo Model Developmental toxicity screening

| Mammalian In Vivo | Xenograft Mouse Model | Anti-tumor efficacy and tolerability |

Exploration of Novel Biological Targets and Mechanisms Beyond Current Discoveries

The 3,4,5-trimethoxyphenyl motif is a well-known pharmacophore present in a variety of biologically active compounds, including those that interact with tubulin and various kinases. nih.gov A key future direction for this compound research would be to systematically investigate its interaction with these known targets while also exploring novel biological targets.

Initial studies could confirm whether the compound inhibits tubulin polymerization, a mechanism common to other trimethoxyphenyl-containing molecules like combretastatin (B1194345) A-4. nih.gov Kinase profiling assays against a broad panel of human kinases would also be informative. Beyond these established targets, identifying novel interacting proteins is crucial. Affinity-based proteomics, where the compound is immobilized on a solid support to "pull down" its binding partners from cell lysates, is a powerful approach for unbiased target discovery. rsc.orgfrontiersin.org Computational methods, such as inverse molecular docking, could also be used to screen the compound against a library of known protein structures to predict potential binding partners.

Integration with Multi-Omics Data for Comprehensive Understanding of Cellular Responses

To gain a holistic understanding of the cellular effects of this compound, future research should integrate multi-omics approaches. nashbio.com This involves the simultaneous analysis of the genome, transcriptome, proteome, and metabolome of cells or tissues treated with the compound. nih.govpharmafeatures.com

Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression, highlighting the cellular pathways that are modulated by the compound. mdpi.com Proteomics can identify alterations in protein levels and post-translational modifications, providing a more direct link to cellular function. mdpi.com Metabolomics, the study of small molecule metabolites, can offer a functional readout of the physiological state of the cell in response to treatment. mdpi.com

By integrating these different omics layers, researchers can construct detailed molecular networks that illustrate the compound's mechanism of action. pharmafeatures.com This systems-level perspective is invaluable for identifying not only the primary target but also downstream signaling cascades and potential off-target effects. nashbio.com Such a comprehensive understanding can also aid in the discovery of biomarkers for predicting treatment response. mdpi.com

Table 2: Illustrative Multi-Omics Integration Strategy

Omics Layer Technique Potential Insights
Transcriptomics RNA-Sequencing Identification of differentially expressed genes and affected signaling pathways.
Proteomics Mass Spectrometry Changes in protein abundance and post-translational modifications.
Metabolomics NMR/Mass Spectrometry Alterations in cellular metabolic profiles and pathway flux.

| Integrated Analysis | Bioinformatics | Construction of a comprehensive mechanism-of-action model. |

Design and Synthesis of Next-Generation Analogues for Enhanced Specificity and Potency

Based on the data gathered from advanced modeling, target identification, and multi-omics analyses, a strategic medicinal chemistry program could be initiated to design and synthesize next-generation analogues of this compound. The goal of such a program would be to improve upon the potency, selectivity, and pharmacokinetic properties of the parent compound. nih.govijddd.com

Structure-activity relationship (SAR) studies would be central to this effort. nih.gov This involves systematically modifying different parts of the molecule—the N-cyclopentyl group, the benzamide (B126) linker, and the 3,4,5-trimethoxy substitutions—and evaluating the impact of these changes on biological activity. The cyclopentyl group, for instance, is known in medicinal chemistry to offer a balance of rigidity and lipophilicity that can enhance metabolic stability and potency. researchgate.netnih.gov Modifications to this group could be explored to optimize these properties.

Computational chemistry and molecular modeling can guide the rational design of new analogues. nih.gov By understanding how the lead compound binds to its target(s), researchers can design modifications that enhance these interactions, leading to increased potency and selectivity. nih.gov The ultimate aim is to develop a lead candidate with an optimal balance of efficacy and drug-like properties. rsc.org

Q & A

Q. Optimization Parameters :

  • Temperature : Lower temperatures (0–5°C) reduce byproduct formation during acylation.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for improved solubility of intermediates.
  • Catalyst use : DMAP (4-dimethylaminopyridine) enhances reaction efficiency in amidation .

Which analytical techniques are essential for confirming the structure and purity of this compound?

Q. Basic

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H/¹³C NMR : Confirm substitution patterns (e.g., methoxy groups at 3,4,5-positions, cyclopentyl integration). Example: δ ~3.8 ppm (singlet for OCH₃ groups), δ ~1.5–2.0 ppm (cyclopentyl protons).
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign stereochemistry.
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ at m/z 322.1652).
  • Chromatography : HPLC (C18 column, acetonitrile/water) with UV detection (λ = 254 nm) to assess purity (>98%) .

How can X-ray crystallography using SHELX software aid in the structural elucidation of this compound?

Advanced
X-ray diffraction with SHELX programs (e.g., SHELXL for refinement) provides atomic-level structural insights:

  • Data Collection : Single-crystal diffraction at low temperature (100 K) to minimize thermal motion.
  • Structure Solution : Direct methods (SHELXT) for phase determination, followed by iterative refinement (SHELXL) to optimize bond lengths/angles.
  • Validation : Check for disorders (e.g., cyclopentyl ring conformers) using Coot and PLATON.

Q. Example Findings :

  • Torsion angles : Methoxy groups exhibit planar alignment due to conjugation with the benzamide core.
  • Hydrogen bonding : N–H···O interactions stabilize crystal packing .

What experimental strategies are employed to resolve contradictions in reported biological activities of benzamide derivatives?

Advanced
Contradictions in bioactivity data (e.g., varying IC₅₀ values in kinase assays) require:

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HeLa, MCF-7) with standardized protocols.
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify non-specific interactions.
  • Structural analogs : Synthesize derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate SAR trends.

Q. Case Study :

  • A 2023 study found that N-cyclopentyl derivatives showed 10-fold higher selectivity for PI3Kα vs. PI3Kγ compared to cyclohexyl analogs, resolving earlier discrepancies in kinase inhibition data .

How do researchers design experiments to study the structure-activity relationships (SAR) of this compound derivatives?

Advanced
SAR studies focus on systematic structural modifications and functional assays:

  • Core modifications :
    • Methoxy group removal : Assess impact on solubility (logP) and target binding (e.g., tubulin polymerization inhibition).
    • Cyclopentyl substitution : Compare with cyclohexyl, isopropyl groups to evaluate steric effects.
  • Biological assays :
    • In vitro : Enzyme inhibition (e.g., HDAC, IC₅₀ determination via fluorescence polarization).
    • Cellular : Apoptosis assays (Annexin V/PI staining) and cell cycle analysis (flow cytometry).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.